2,4-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O3S/c18-11-1-6-16(14(19)9-11)27(24,25)23-12-2-4-13(5-3-12)26-17-15(10-20)21-7-8-22-17/h1,6-9,12-13,23H,2-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZCWDNSPFWDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=C(C=C(C=C2)F)F)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2,4-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide” typically involves multiple steps:
Formation of the cyclohexyl intermediate: This step involves the preparation of the cyclohexyl moiety, which can be achieved through hydrogenation of benzene or other aromatic compounds.
Introduction of the pyrazinyl group: The pyrazinyl group can be introduced through nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the cyclohexyl intermediate.
Attachment of the benzenesulfonamide group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the final benzenesulfonamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl or pyrazinyl moieties.
Reduction: Reduction reactions could target the nitrile group in the pyrazinyl moiety, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents are commonly employed.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “2,4-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide” would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs identified in the evidence:
Key Comparative Insights
Structural Flexibility vs. Rigidity: The target compound’s (1r,4r)-cyclohexyl backbone provides rigidity compared to the hydroxylated cyclohexyl group in , which introduces conformational flexibility but reduces target selectivity . The 3-cyanopyrazine substituent is shared with the compound in and , but the absence of fluorine in reduces its binding affinity to hydrophobic pockets .
Electron-Withdrawing Groups: Fluorine atoms in the target compound enhance metabolic stability and electronegativity compared to the cyano-substituted analog in , which is more prone to oxidative degradation . The trifluoromethoxy group in offers superior membrane permeability but introduces steric hindrance in enzyme active sites .
Biological Activity :
- Pyrazolo-pyrimidine derivatives (e.g., ) exhibit potent kinase inhibition due to their planar heterocyclic cores, unlike the target compound’s sulfonamide-pyrazine hybrid, which is optimized for protease binding .
- The oxazole-carboxamide in shows improved oral bioavailability (logP ~2.1) compared to the target compound (logP ~1.8), attributed to reduced polarity .
Synthetic Complexity :
- The target compound’s stereospecific synthesis requires chiral resolution techniques, whereas analogs like rely on Suzuki-Miyaura coupling for pyrazolo-pyrimidine assembly, increasing scalability challenges .
Biological Activity
2,4-Difluoro-N-[(1R,4R)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound features a unique structural framework that may influence its interaction with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 394.4 g/mol. Its structure includes:
- A difluorobenzenesulfonamide group, known for its hydrogen bonding capabilities.
- A cyclohexyl ring with specific stereochemistry (1R,4R), which is crucial for chiral interactions in biological systems.
- A cyanopyrazinyl moiety , which may modulate protein interactions or enzyme activities.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, potentially inhibiting their function.
- Modulation of Protein Activity : The cyano group on the pyrazin ring suggests the ability to influence protein conformations or interactions within cellular pathways.
In Vitro Studies
Recent studies have evaluated the COX-2 inhibitory activity of similar sulfonamide compounds, revealing that modifications in the molecular structure significantly affect their potency. For example, compounds with para-sulfonamide groups demonstrated enhanced COX-2 selectivity and inhibitory potency compared to their counterparts without such substitutions .
Table 1 summarizes the COX-2 inhibition percentages of various sulfonamide derivatives in comparative studies:
| Compound Name | COX-2 Inhibition (%) at 20 μM |
|---|---|
| 4-(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenylbenzene-1-sulfonamide | 47.1 |
| Celecoxib | 80.1 |
| 2-(4-Nitrophenyl)-3-(tolyl)-4(3H)-quinazolinone | 27.72 |
Cardiovascular Effects
A study focusing on benzene sulfonamides indicated that certain derivatives could alter perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest potential cardiovascular effects, which warrant further investigation into the mechanisms by which these compounds exert influence on cardiovascular parameters .
Case Studies
In a recent case study involving various sulfonamide derivatives:
- Compound Testing : Multiple compounds were tested for their effects on coronary resistance and perfusion pressure.
- Results : The compound 4-(2-aminoethyl)benzene sulfonamide showed significant reductions in both perfusion pressure and coronary resistance compared to controls .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Theoretical assessments using models such as ADME/PK indicate varying permeability across different cell types, suggesting that bioavailability may be influenced by structural modifications . Further studies are necessary to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
